1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-1-ethanone
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Overview
Description
1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-1-ethanone is a compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a benzimidazole ring.
Preparation Methods
The synthesis of 1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-1-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-(trifluoromethyl)benzyl bromide and 1H-1,3-benzimidazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: For large-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Scientific Research Applications
1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It finds applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-1-ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-1-ethanone can be compared with other similar compounds:
Similar Compounds: Examples include 1-[4-(trifluoromethyl)benzyl]piperazine and 4-(trifluoromethyl)benzylamine.
Uniqueness: The presence of the benzimidazole ring and the trifluoromethyl group imparts unique chemical and biological properties to the compound
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[1-[[4-(trifluoromethyl)phenyl]methyl]benzimidazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O/c1-11(23)16-21-14-4-2-3-5-15(14)22(16)10-12-6-8-13(9-7-12)17(18,19)20/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLZZXZUAYCLJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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